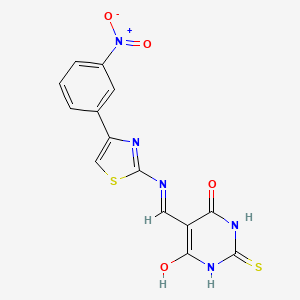
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H9N5O4S2 and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. The compound's structure features a thiazole ring substituted with a nitrophenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this class. For example, compounds with similar structural motifs have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for these compounds ranged from 27.3 µM to 43.4 µM, indicating moderate potency against these cancer cell lines .
Enzyme Inhibition
Inhibition of specific enzymes is another area where biological activity has been observed. Compounds derived from thiazole have been studied for their ability to inhibit human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases. The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly affect enzyme inhibition efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising antimicrobial activity. The derivatives were synthesized and evaluated against various pathogens, demonstrating effective inhibition at low concentrations .
- Anticancer Activity : In vitro studies on synthesized thiazole-pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Data Summary Table
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4S2/c20-11-9(12(21)18-13(24)17-11)5-15-14-16-10(6-25-14)7-2-1-3-8(4-7)19(22)23/h1-6H,(H3,17,18,20,21,24)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKYWVRLTLDA-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














